(Rs)-1-(6-chloroindol-1-yl)-2-propanol

Description

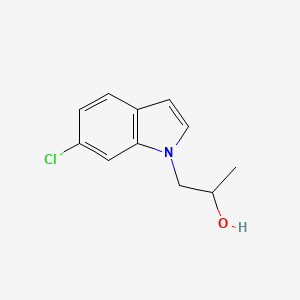

(Rs)-1-(6-Chloroindol-1-yl)-2-propanol is a chiral secondary alcohol characterized by a 6-chloroindole substituent attached to the 1-position of a 2-propanol backbone. The indole moiety, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is substituted with a chlorine atom at the 6th position, conferring distinct electronic and steric properties. The (Rs) stereochemistry indicates the spatial arrangement of substituents around the chiral center, which influences its biological activity and physicochemical interactions.

Properties

Molecular Formula |

C11H12ClNO |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

1-(6-chloroindol-1-yl)propan-2-ol |

InChI |

InChI=1S/C11H12ClNO/c1-8(14)7-13-5-4-9-2-3-10(12)6-11(9)13/h2-6,8,14H,7H2,1H3 |

InChI Key |

WTDOMCCZXJLHOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=CC2=C1C=C(C=C2)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Dimethylamino)-2-Propanol (Inosiplex Component)

Inosiplex, a pharmaceutical formulation, includes 1-(dimethylamino)-2-propanol as part of its structure . While both compounds share the 2-propanol backbone, the substituent differs significantly:

- Substituent Comparison: The dimethylamino group in Inosiplex enhances water solubility and imparts basicity, whereas the 6-chloroindol-1-yl group in the target compound introduces hydrophobicity and aromaticity.

- Biological Relevance: The dimethylamino derivative is used for immunomodulatory effects, while the chloroindolyl group may confer affinity for aromatic receptors or enzymes.

1-(6-(2-Chloroacetyl)indol-1-yl)-2,2-Dimethylpropan-1-one

This structural analog (CAS 116621-13-7) replaces the 2-propanol hydroxyl group with a 2,2-dimethylpropan-1-one moiety . Key distinctions include:

Propranolol Hydrochloride

Propranolol, a beta-blocker, features a 2-propanol backbone with a naphthyloxy substituent and isopropylamino group . Comparative insights:

- Structural Motifs: Both compounds utilize the 2-propanol core, but propranolol’s naphthyloxy group facilitates β-adrenergic receptor binding, whereas the chloroindolyl group may target serotonin or kinase-related pathways.

- Chirality Effects: Propranolol’s (S)-enantiomer is pharmacologically active, highlighting the importance of stereochemistry—a factor critical for the (Rs)-configured target compound.

Ether-Substituted 2-Propanol Derivatives

Derivatives like 1-(2-butoxy-1-methyl-ethoxy)-2-propanol and 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-2-propanol feature ether linkages instead of aromatic groups:

- Solubility and Applications: Ether substituents enhance solubility in nonpolar solvents, making these derivatives suitable as surfactants or solvents. In contrast, the chloroindolyl group may limit solubility but improve binding to hydrophobic targets.

- Environmental Impact : Ether derivatives are flagged in environmental screenings due to persistence , whereas the target compound’s environmental fate remains unstudied.

Physicochemical and Functional Comparisons

DNA Interaction Profiles

Evidence from DNA conformational studies reveals that 2-propanol derivatives exhibit distinct effects:

- 1-Propanol vs. 2-Propanol: 1-Propanol induces DNA reentrant transitions (coil → globule → unfolded), while 2-propanol causes persistent compaction . The target compound’s 2-propanol backbone may similarly stabilize compact DNA states, though the indole group could introduce intercalative or groove-binding tendencies.

Chromatographic Behavior

Chiral separation techniques using 2-propanol in mobile phases (e.g., n-hexane/2-propanol/methanol) achieve enantiomeric resolution for sulfonamide derivatives . The target compound’s chloroindolyl group may require similar conditions for separation, with stereochemistry influencing retention times and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.